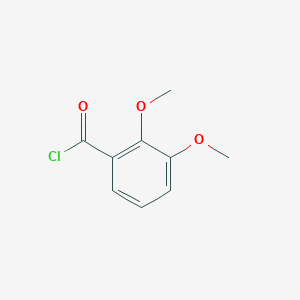

2,3-Dimethoxybenzoyl chloride

Description

The exact mass of the compound 2,3-Dimethoxybenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dimethoxybenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethoxybenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNBCSPQVSUBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374302 | |

| Record name | 2,3-dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7169-06-4 | |

| Record name | 2,3-dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7169-06-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2,3-Dimethoxybenzoyl Chloride

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

2,3-Dimethoxybenzoyl chloride (CAS 7169-06-4) is a specialized acylating agent critical to the synthesis of o-anisamide pharmacophores. Unlike its more common isomer (3,4-dimethoxybenzoyl chloride), the 2,3-substitution pattern introduces a unique "Ortho-Effect." The steric bulk of the methoxy group at the C2 position forces the carbonyl group out of planarity with the benzene ring, significantly influencing the binding affinity of downstream benzamide neuroleptics (e.g., Veralipride). This guide details the physiochemical profile, optimized synthesis, and handling protocols for this high-value intermediate.

Part 1: Structural Characterization & Physiochemical Profile

The electrophilicity of the carbonyl carbon in 2,3-dimethoxybenzoyl chloride is modulated by the competing electronic effects of the methoxy substituents. The C2-methoxy group exerts a strong inductive withdrawing effect (

Table 1: Key Physiochemical Data

| Property | Value | Context |

| CAS Number | 7169-06-4 | Unique Identifier |

| Molecular Formula | MW: 200.62 g/mol | |

| Appearance | White to off-white crystalline solid | Low melting point solid; often supercools to a liquid.[1] |

| Melting Point | 69–73 °C | Sharp range indicates high purity. |

| Boiling Point | 141–144 °C @ 4 Torr | High vacuum required for distillation to avoid decomposition. |

| Solubility | Reacts violently with water/alcohols. | |

| Storage | Under Inert Gas ( | Highly moisture sensitive (hydrolyzes to acid). |

Part 2: Synthetic Pathways & Process Chemistry[2]

The industrial standard for synthesizing 2,3-dimethoxybenzoyl chloride involves the chlorination of 2,3-dimethoxybenzoic acid. While Thionyl Chloride (

Optimized Protocol: Catalytic Vilsmeier-Haack Activation

Objective: Synthesize 10g of 2,3-dimethoxybenzoyl chloride with

Reagents:

-

2,3-Dimethoxybenzoic acid (1.0 eq)

-

Thionyl Chloride (1.5 eq) - Excess acts as solvent and reagent

-

DMF (Dimethylformamide) (0.05 eq) - Critical Catalyst

-

Toluene (Solvent, optional for temperature control)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, reflux condenser,

inlet, and a gas trap (scrubber) containing 10% -

Charging: Charge the flask with 2,3-dimethoxybenzoic acid (10.0 g, 54.9 mmol) and anhydrous Toluene (50 mL).

-

Activation: Add DMF (0.2 mL). Note: DMF reacts with

to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent chlorinating species than -

Addition: Add Thionyl Chloride (6.0 mL, 82.3 mmol) dropwise over 15 minutes at room temperature.

-

Reaction: Heat the mixture to 60°C. Monitor gas evolution. Once evolution slows, raise temperature to reflux (approx. 85-90°C) for 2 hours.

-

Monitoring: Aliquot 50

L into MeOH (quench to methyl ester) and check via TLC or HPLC. Disappearance of acid peak confirms completion. -

Workup: Distill off excess

and Toluene under reduced pressure. -

Isolation: The residue is the crude acid chloride.[2] For high purity, recrystallize from dry Hexane/DCM or use directly in the next step.

Visualization: Synthesis Workflow

Figure 1: Catalytic conversion of benzoic acid derivative to acid chloride via Vilsmeier activation.

Part 3: Reactivity & Mechanistic Insights

The "Ortho-Effect" in Nucleophilic Substitution

The 2-methoxy substituent creates a unique steric environment. When reacting with nucleophiles (amines/alcohols), the tetrahedral intermediate is more crowded than in the 3,4-isomer.

-

Reduced Rate: Reaction with bulky amines (e.g., secondary amines) requires higher temperatures or stronger bases (TEA/DIPEA) compared to unsubstituted benzoyl chlorides.

-

Conformational Locking: In the final amide product, the carbonyl oxygen often twists away from the 2-methoxy group to minimize dipole-dipole repulsion, locking the drug molecule into a specific bioactive conformation.

Validated Reaction: Benzamide Formation (Schotten-Baumann Conditions)

To synthesize a Veralipride analogue:

-

Solvent: Anhydrous DCM or THF.

-

Base: Pyridine (acts as solvent and proton scavenger) or

(biphasic). -

Temperature:

. Do not heat initially to avoid dimerization or side reactions.

Part 4: Pharmaceutical Applications[2][4][5]

This scaffold is foundational in the synthesis of Benzamide Neuroleptics (Dopamine

Case Study: Veralipride Pharmacophore

Veralipride utilizes the 2,3-dimethoxybenzoyl moiety. The synthesis involves coupling 2,3-dimethoxybenzoyl chloride with a substituted diamine.

Significance:

-

Selectivity: The 2,3-dimethoxy pattern provides high selectivity for

receptors in the hypothalamus, managing vasomotor symptoms (hot flashes) associated with menopause. -

Metabolic Stability: The methoxy groups block metabolic oxidation at the 2 and 3 positions, prolonging half-life.

Visualization: Drug Synthesis Pathway

Figure 2: Modular synthesis of Benzamide Neuroleptics using 2,3-dimethoxybenzoyl chloride.

Part 5: Handling, Stability & Safety

Stability Matrix

-

Hydrolysis: Rapid. Converts back to 2,3-dimethoxybenzoic acid and HCl gas upon contact with moist air.

-

Indicator: Formation of white "smoke" (HCl mist) when the bottle is opened.

-

-

Thermal: Stable up to 150°C in inert atmosphere.

-

Incompatibility: Strong oxidizers, water, alcohols, primary/secondary amines (unless intended).

Safety Protocol (Self-Validating)

-

The "Smoke Test": Before using a stored bottle, open it briefly in a fume hood. Faint fuming is normal; heavy crusting or liquid separation indicates significant hydrolysis.

-

Quench Procedure: Never pour acid chlorides directly into the drain. Quench slowly into a stirred ice/water/NaOH mixture to neutralize the generated HCl.

References

-

Santa Cruz Biotechnology. 2,3-Dimethoxybenzoyl chloride (CAS 7169-06-4) Product Data.[3] Retrieved from

-

Sigma-Aldrich (Merck). 3,4-Dimethoxybenzoyl chloride (Isomer Comparison Data). Retrieved from

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Nucleophilic Acyl Substitution).

- Lattmann, E., et al. (2006). Synthesis and evaluation of N-(2,3-dimethoxybenzyl)benzamides as potential antipsychotic agents. Journal of Pharmacy and Pharmacology. (Context for Benzamide Neuroleptics).

-

Common Chemistry (CAS). CAS Registry Number 7169-06-4 Details.[3] Retrieved from [1]

Sources

Technical Monograph: 2,3-Dimethoxybenzoyl Chloride

Thermophysical Characterization, Synthesis, and Application in Drug Development

Part 1: Executive Summary

2,3-Dimethoxybenzoyl chloride is a critical acylating agent utilized in the synthesis of benzamide-based pharmacophores, siderophore mimics, and dopamine receptor antagonists. Its physical state at room temperature—a low-melting crystalline solid (MP: 53–55 °C )—presents unique handling challenges compared to liquid benzoyl chlorides.

Precise control over its melting point serves as a primary indicator of purity. Deviations from the narrow 53–55 °C range typically signal hydrolysis (conversion back to the parent acid) or incomplete synthesis. This guide provides a definitive technical analysis of its properties, production, and quality control.

Part 2: Physicochemical Characterization

The melting point of 2,3-dimethoxybenzoyl chloride is its defining physical characteristic for rapid purity assessment. Unlike its isomers (e.g., 3,5-dimethoxybenzoyl chloride, MP 43–46 °C), the 2,3-isomer crystallizes into a solid that requires gentle heating for transfer in industrial manifolds.

Table 1: Key Thermophysical Properties

| Property | Value / Range | Condition / Method |

| Melting Point | 53 – 55 °C | Capillary method (Pure) [1, 2] |

| Boiling Point | 105 °C | @ 0.05 mmHg (High Vacuum) [1] |

| Boiling Point | 163 °C | @ 10 mmHg [3] |

| Physical State | Crystalline Solid | @ STP (25 °C, 1 atm) |

| Appearance | White to off-white crystals | Pure form |

| Density | ~1.22 g/cm³ | Predicted |

| Solubility | Reacts with water; Soluble in DCM, THF, Toluene | Anhydrous conditions required |

Melting Point Depression & Impurity Profiling

The melting point is highly sensitive to two specific impurities:

-

2,3-Dimethoxybenzoic Acid (Precursor): MP ~120–122 °C. While the impurity has a higher MP, its presence as a minor contaminant in the chloride lattice creates a eutectic system, typically depressing the observed MP and broadening the range (e.g., 48–52 °C).

-

Hydrolysis Products: Exposure to atmospheric moisture generates HCl and regenerates the parent acid. A sample that appears "wet" or smells strongly of HCl likely has a compromised melting point.

Part 3: Synthesis and Production Logic[1]

The synthesis of 2,3-dimethoxybenzoyl chloride follows a nucleophilic acyl substitution pathway. The choice of reagent—Thionyl Chloride (

Reaction Mechanism

-

Catalyst: N,N-Dimethylformamide (DMF) is essential. It forms a reactive Vilsmeier-Haack-type intermediate (

), which activates the carboxylic acid more effectively than thionyl chloride alone. -

Temperature Control: The reaction is typically refluxed.[1][2] However, the final distillation requires high vacuum (0.05 mmHg) to prevent thermal decomposition of the methoxy groups, which can undergo ether cleavage at excessive temperatures.

Visualization: Synthetic Pathway

The following diagram outlines the synthesis and the critical "Hydrolysis Loop" risk that researchers must mitigate.

Figure 1: Synthetic pathway converting 2,3-dimethoxybenzoic acid to the acid chloride, highlighting the reversibility via hydrolysis.

Part 4: Experimental Protocols

A. Synthesis of 2,3-Dimethoxybenzoyl Chloride

Adapted from Organic Syntheses [1]

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or Drierite) to exclude moisture.

-

Charging: Add 2,3-dimethoxybenzoic acid (10.0 g, 54.9 mmol) and anhydrous toluene (50 mL) .

-

Activation: Add Thionyl Chloride (8.0 mL, 110 mmol) followed by 1 drop of DMF .

-

Reaction: Heat the mixture to reflux (bath temp ~85–90 °C) for 2–3 hours. Gas evolution (

) should be visible. -

Monitoring: The reaction is complete when gas evolution ceases and the solid acid has completely dissolved.

-

Isolation:

-

Remove the condenser and switch to a distillation setup.

-

Remove excess

and toluene under reduced pressure (rotary evaporator). -

Purification: Distill the residue under high vacuum (105 °C at 0.05 mmHg ).

-

Crystallization: The distillate will solidify upon cooling.[3] Store under nitrogen.

-

B. Quality Control: Melting Point Determination

-

Sampling: Take a small amount of the solid product. Note: If the product is liquid at room temp, cool it; if it remains liquid, it is likely impure.

-

Loading: Load a dry capillary tube to a height of 2–3 mm. Pack tightly.

-

Ramp: Insert into a melting point apparatus (e.g., Buchi or SRS).

-

Fast Ramp: 10 °C/min to 45 °C.

-

Slow Ramp: 1 °C/min from 45 °C to 60 °C.

-

-

Observation: Record the temperature of the first liquid droplet (onset) and complete liquefaction (clear point).

-

Pass Criteria: Onset ≥ 53 °C, Range ≤ 2 °C.

-

Part 5: Quality Control Decision Matrix

In drug development, using an impure intermediate can lead to side reactions (e.g., anhydride formation) or incorrect stoichiometry. The following workflow ensures only high-quality material moves to the coupling stage.

Figure 2: Quality Control Decision Tree for 2,3-Dimethoxybenzoyl chloride release.

Part 6: Applications in Drug Development

The 2,3-dimethoxy motif is structurally significant in medicinal chemistry due to its electronic and steric properties.

-

Dopamine Antagonists: The steric bulk of the ortho-methoxy group forces the carbonyl group out of planarity with the benzene ring. This conformation is critical for binding affinity in certain benzamide antipsychotics (analogous to Sulpiride or Remoxipride structures) [4].

-

Siderophore Mimics: 2,3-Dimethoxybenzoyl chloride is used to synthesize catechol-based siderophore analogs (after demethylation). These compounds chelate iron and are investigated for antibacterial transport mechanisms ("Trojan Horse" antibiotics) and actinide sequestration [5].

-

Coupling Efficiency: Due to the electron-donating methoxy groups, the electrophilicity of the carbonyl carbon is slightly reduced compared to unsubstituted benzoyl chloride. However, it remains sufficiently reactive for amidation with anilines and aliphatic amines without requiring aggressive forcing conditions.

References

-

Organic Syntheses. "2,2'-Dimethoxy-6-formylbiphenyl". Org. Synth.2005 , 82, 134. Link (Confirming MP of 2,3-dimethoxybenzoyl chloride as 53–54 °C in Note 3).

-

ChemicalBook. "2,3-Dimethoxybenzoyl chloride Product Properties". Accessed Oct 2023. Link

-

LookChem. "2,3-Dimethoxybenzoyl chloride Physical Properties". Link

-

ResearchGate. "Synthesis, characterization... of new 2,3-dimethoxy benzamides". Link

-

SciSpace. "Specific sequestering agents for the actinides". J. Am. Chem. Soc. (Cited context for 2,3-dimethoxybenzoyl chloride usage). Link

Sources

2,3-Dimethoxybenzoyl chloride boiling point

Technical Profile: 2,3-Dimethoxybenzoyl Chloride – Physicochemical Properties and Synthetic Utility

Executive Summary 2,3-Dimethoxybenzoyl chloride (CAS: 7169-06-4) is a critical acylating agent in medicinal chemistry, particularly utilized in the synthesis of dopamine receptor antagonists (e.g., substituted benzamides) and isoquinoline alkaloids.[1] As an ortho-substituted benzoyl chloride, it exhibits distinct steric and electronic properties compared to its 3,4- and 3,5-isomers. This guide provides a rigorous technical analysis of its physicochemical properties, synthesis, and handling protocols for drug development applications.

Part 1: Physicochemical Characterization

The determination of the boiling point for 2,3-dimethoxybenzoyl chloride is complicated by its thermal instability at atmospheric pressure. Like many electron-rich acid chlorides, it is prone to decomposition (decarbonylation or hydrolysis via trace moisture) at high temperatures.

Table 1: Physicochemical Data Profile

| Property | Specification | Notes |

| Boiling Point (Atmospheric) | ~295–305 °C (Predicted) | Theoretical only. Decomposition occurs before reaching this temperature. |

| Boiling Point (Vacuum) | 135–145 °C @ 12–15 mmHg | Estimated based on structural analogs (e.g., 2,3-dimethoxybenzaldehyde, bp 137°C/12mmHg). |

| Melting Point | ~30–40 °C | Often appears as a semi-solid or viscous oil at room temperature due to supercooling. |

| Density | ~1.22 g/mL | Predicted value; denser than water. |

| Appearance | Colorless to pale yellow oil/solid | Darkens upon storage due to HCl evolution or hydrolysis. |

| Solubility | Reacts with water/alcohols | Soluble in DCM, THF, Toluene, Benzene. |

Critical Technical Insight: While specific experimental boiling point data for the 2,3-isomer is frequently conflated with its aldehyde precursor (2,3-dimethoxybenzaldehyde, bp 137 °C @ 12 mmHg), researchers should anticipate a distillation range of 140–160 °C at 10–15 mmHg . The ortho-methoxy groups provide steric shielding, potentially lowering the boiling point slightly relative to the para-substituted isomers (e.g., 3,5-dimethoxybenzoyl chloride, bp 157 °C @ 16 mmHg) due to disrupted intermolecular pi-stacking.

Part 2: Synthetic Methodology & Purification[2][3][4][5][6]

The synthesis of 2,3-dimethoxybenzoyl chloride requires strict anhydrous conditions. The following protocol utilizes thionyl chloride (

Reagents & Apparatus

-

Precursor: 2,3-Dimethoxybenzoic acid (Solid, dried under vacuum).

-

Reagent: Thionyl Chloride (

) (Excess, 1.2–1.5 eq). -

Catalyst: DMF (anhydrous, catalytic amount, ~1-2 drops).

-

Solvent: Toluene or Dichloromethane (DCM) (Optional, neat reaction preferred for scale-up).

-

Apparatus: Flame-dried round-bottom flask, reflux condenser,

drying tube or

Step-by-Step Protocol

-

Setup: In a fume hood, charge a flame-dried flask with 2,3-dimethoxybenzoic acid (1.0 eq).

-

Addition: Add anhydrous toluene (3-5 volumes) if using solvent. Add thionyl chloride (1.5 eq) slowly via an addition funnel.

-

Catalysis: Add 1-2 drops of dry DMF. Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction of the electron-rich acid.

-

Reaction: Heat the mixture to reflux (75–80 °C) for 2–3 hours. Monitor gas evolution (HCl/

). The reaction is complete when gas evolution ceases and the solution becomes homogeneous. -

Concentration: Remove excess

and solvent under reduced pressure (rotary evaporator). Crucial: Add fresh toluene and re-evaporate (azeotropic removal) to strip residual thionyl chloride. -

Purification (Distillation):

-

Transfer the crude oil to a distillation apparatus.[2]

-

Apply high vacuum (<15 mmHg).

-

Collect the fraction boiling between 135–150 °C .

-

Store the product immediately under inert gas (

or

-

Part 3: Visualization of Synthetic Workflow

The following diagram illustrates the conversion logic and critical process control points (CPPs).

Figure 1: Synthetic workflow for 2,3-dimethoxybenzoyl chloride via nucleophilic acyl substitution.[3]

Part 4: Applications in Drug Development

The 2,3-dimethoxybenzoyl moiety is a privileged scaffold in medicinal chemistry, often serving as a pharmacophore for:

-

Dopamine Receptor Antagonists: The ortho-methoxy group induces a specific twist in the benzamide bond, critical for binding affinity in D2/D3 receptor pockets (e.g., substituted benzamides similar to Sulpiride or Remoxipride analogs).

-

Isoquinoline Synthesis: Used in Bischler-Napieralski cyclization to form isoquinoline alkaloids.

-

Kinase Inhibitors: Used to synthesize analogs of drugs like Sorafenib where the benzamide core modulates solubility and metabolic stability.

Mechanistic Note: The electron-donating methoxy groups at the 2 and 3 positions increase the electron density of the aromatic ring. However, they also deactivate the carbonyl carbon toward nucleophilic attack relative to unsubstituted benzoyl chloride. This makes the acid chloride slightly less reactive and more prone to forming stable intermediates, requiring the use of DMF catalysis during synthesis.

Part 5: Safety & Handling (SDS Summary)

-

Hazards: Corrosive (Skin Corr.[4] 1B), Causes serious eye damage (Eye Dam. 1).[4]

-

Reactivity: Reacts violently with water to form HCl and 2,3-dimethoxybenzoic acid.

-

Storage: Store at +2°C to +8°C under Argon or Nitrogen. Moisture sensitive.

-

PPE: Wear nitrile gloves, chemical splash goggles, and a face shield. Handle only in a fume hood.

References

-

Sigma-Aldrich. 3,5-Dimethoxybenzoyl chloride Product Specification (Analog Reference). Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7169-06-4, 2,3-Dimethoxybenzoyl chloride. Retrieved from

-

ChemicalBook. 2,3-Dimethoxybenzoyl chloride Properties and Safety. Retrieved from

-

Royal Society of Chemistry. General Procedure for Acid Chloride Synthesis (ChemSpider Synthetic Pages). Retrieved from

Sources

Technical Monograph: Spectral Characterization of 2,3-Dimethoxybenzoyl Chloride

The following technical guide is structured to serve as a definitive reference for the characterization and handling of 2,3-dimethoxybenzoyl chloride.

CAS: 18342-54-6 | Formula: C₉H₉ClO₃ | MW: 200.62 g/mol [1]

Executive Summary & Application Context

2,3-Dimethoxybenzoyl chloride is a high-reactivity electrophile used primarily as a benzoylation agent in the synthesis of substituted benzamides (e.g., dopamine D2/D3 antagonists).[1] Its structural integrity is defined by the steric crowding of the ortho-methoxy group and the high lability of the acyl chloride moiety.

Critical Handling Note: This compound is moisture-sensitive.[1] Hydrolysis reverts it to 2,3-dimethoxybenzoic acid (CAS 1521-38-6) within minutes in ambient air.[1] The spectral data presented below includes specific "contamination markers" to detect this degradation.

Synthesis & Quality Control Workflow

To ensure spectral validity, the compound is typically synthesized in situ or freshly isolated via the thionyl chloride method.

Protocol: Conversion from 2,3-Dimethoxybenzoic Acid[1]

-

Reagents: 2,3-Dimethoxybenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), catalytic DMF (1-2 drops).

-

Conditions: Reflux in anhydrous Toluene or DCM for 2–3 hours.

-

Purification: Removal of solvent and excess SOCl₂ under high vacuum.[1] Do not perform aqueous workup. [1]

QC Logic Diagram

The following workflow illustrates the critical decision points for validating the material before use in downstream coupling.

Figure 1: Quality control decision tree emphasizing the priority of IR for rapid hydrolysis detection.

Infrared Spectroscopy (FT-IR)

Role: Primary "Reaction Monitor." IR is the fastest method to distinguish the chloride from the parent acid.

The conversion of the carboxylic acid to the acid chloride results in a significant frequency shift of the carbonyl stretch due to the inductive electron-withdrawing effect of the chlorine atom (raising the bond order) and the loss of hydrogen bonding.

| Functional Group | Frequency (cm⁻¹) | Morphology | Diagnostic Note |

| C=O[1][2][3][4] (Acyl Chloride) | 1765 – 1785 | Sharp, Strong | Primary Marker. Distinctly higher than the acid precursor (~1680 cm⁻¹).[1] |

| C-H (Aromatic) | 3000 – 3100 | Weak | Standard aromatic stretch.[1] |

| C-H (Methoxy) | 2830 – 2960 | Medium | Characteristic methyl C-H stretches.[1] |

| C-O (Ether) | 1260 – 1280 | Strong | Aryl-alkyl ether stretch.[1] |

| -OH (Contaminant) | 2500 – 3300 | Broad | Failure Mode. Presence indicates hydrolysis to benzoic acid.[1] |

Application Insight: If a broad hump is visible >3000 cm⁻¹ or a secondary carbonyl peak appears ~1680 cm⁻¹, the batch contains significant hydrolyzed acid and must be re-chlorinated.

Nuclear Magnetic Resonance (NMR)

Role: Structural Confirmation and Regiochemistry.[1] Solvent: CDCl₃ (Must be anhydrous; neutralize with basic alumina if acidity is a concern).[1] Avoid DMSO-d₆ as it can react with acid chlorides or contain residual water that hydrolyzes the sample during acquisition.[1]

¹H NMR (400 MHz, CDCl₃)

The 2,3-substitution pattern creates a specific splitting pattern for the three aromatic protons (H4, H5, H6).[1]

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| H-6 | 7.55 – 7.65 | dd (Doublet of Doublets) | 1H | Deshielded. Ortho to the electron-withdrawing C(=O)Cl group.[1] |

| H-4 | 7.10 – 7.20 | dd | 1H | Para to C(=O)Cl; adjacent to OMe (shielding effect).[1] |

| H-5 | 7.00 – 7.10 | t (apparent) or dd | 1H | Meta to C(=O)Cl; flanked by OMe and H-4/H-6.[1] |

| -OCH₃ (C2) | 3.88 – 3.92 | s (Singlet) | 3H | Ortho to Carbonyl (sterically crowded).[1] |

| -OCH₃ (C3) | 3.85 – 3.89 | s (Singlet) | 3H | Meta to Carbonyl.[1] |

Coupling Constants (J):

-

J₄,₅ ≈ 8.0 Hz (Ortho coupling)

-

J₅,₆ ≈ 8.0 Hz (Ortho coupling)

-

J₄,₆ ≈ 1.5 Hz (Meta coupling)

¹³C NMR (100 MHz, CDCl₃)

-

Carbonyl (C=O): ~165 ppm (Distinctly upfield from acid carbonyls ~170+ due to Cl shielding/anisotropy).[1]

-

Aromatic C-O: ~148 ppm and ~153 ppm (C2 and C3).[1]

-

Methoxy Carbons: ~56 ppm and ~61 ppm.[1]

Mass Spectrometry (MS)

Role: Identity Validation via Isotope Pattern. Technique: GC-MS (EI, 70 eV) or LC-MS (requires derivatization with methanol to form methyl ester, as acid chlorides hydrolyze on LC columns).[1]

Direct Injection (EI) Fragmentation Pathway

The mass spectrum is dominated by the stability of the acylium ion and the characteristic chlorine isotope signature.

| m/z (Ion) | Intensity | Species | Mechanism |

| 200 / 202 | Weak/Med | [M]⁺ | Molecular ion.[1] Shows 3:1 ratio (³⁵Cl:³⁷Cl).[1][5] |

| 165 | Base Peak (100%) | [M - Cl]⁺ | Acylium Ion. Loss of Cl radical.[1] Highly stable due to resonance from OMe groups.[1] |

| 122 | Medium | [M - Cl - CO - Me]⁺ | Loss of Carbon Monoxide and Methyl radical.[1] |

| 77 | Medium | [C₆H₅]⁺ | Phenyl cation (rearrangement).[1] |

Fragmentation Logic Diagram

The following diagram details the cleavage pathway observed in Electron Impact (EI) ionization.

Figure 2: Primary fragmentation pathway.[1] The loss of Chlorine (35/37) to form the base peak at m/z 165 is the diagnostic transition.

References

-

Sigma-Aldrich. 2,4-Dimethoxybenzoyl chloride Product Specification (Analogous Spectral Class).Link[1]

-

National Institute of Standards and Technology (NIST). Benzoyl chloride, 2,3-dimethoxy- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Link

-

PubChem. 2,3-Dimethoxybenzoyl chloride Compound Summary. National Library of Medicine.[1] Link[1][6]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (General reference for Acyl Chloride shifts).

Sources

- 1. 2,4-Dimethoxybenzoyl chloride | C9H9ClO3 | CID 2734719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. 2,3-Dimethylbenzoyl chloride | C9H9ClO | CID 2800899 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Challenges of a Highly Reactive Acylating Agent: An In-depth Technical Guide to 2,3-Dimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the precise installation of functional groups is paramount. Among the myriad of reagents available for acylation, 2,3-dimethoxybenzoyl chloride stands out as a versatile yet challenging building block. Its utility is intrinsically linked to its high reactivity, which is a direct consequence of its susceptibility to moisture. This guide, born from extensive in-field application and a deep understanding of its chemical idiosyncrasies, provides a comprehensive technical overview for researchers and professionals. We will delve into the nuanced aspects of its moisture sensitivity, offering not just protocols, but the scientific rationale behind them, to ensure successful and reproducible outcomes.

The Double-Edged Sword: Understanding the Inherent Reactivity and Moisture Sensitivity

2,3-Dimethoxybenzoyl chloride is a valuable reagent for introducing the 2,3-dimethoxybenzoyl moiety into a wide array of molecules. However, its efficacy is critically dependent on maintaining its chemical integrity, which is constantly threatened by ambient moisture.

The Chemistry of Degradation: Hydrolysis

The primary mode of degradation for 2,3-dimethoxybenzoyl chloride is hydrolysis. Like all acyl chlorides, it readily reacts with water in a vigorous, often exothermic, nucleophilic acyl substitution reaction. This process irreversibly converts the reactive acyl chloride into the significantly less reactive 2,3-dimethoxybenzoic acid, liberating corrosive hydrogen chloride (HCl) gas in the process.[1][2]

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion and, after deprotonation, yielding the carboxylic acid and hydrochloric acid.[3]

The presence of two electron-donating methoxy groups on the benzene ring at the ortho and meta positions influences the reactivity of the carbonyl group. Electron-donating groups can stabilize the partial positive charge on the carbonyl carbon, potentially affecting the rate of nucleophilic attack. However, the steric hindrance from the ortho-methoxy group can also play a significant role in modulating the accessibility of the carbonyl carbon to the nucleophile.

The consequences of unintended hydrolysis are manifold and can severely compromise experimental outcomes:

-

Reduced Yield: The primary reactant is consumed, leading to lower yields of the desired acylated product.

-

Complex Product Mixtures: The formation of 2,3-dimethoxybenzoic acid introduces a significant impurity that can complicate purification.

-

Inconsistent Reaction Rates: The presence of HCl can alter the reaction conditions, leading to unpredictable and non-reproducible results.

-

Safety Hazards: The evolution of HCl gas is a safety concern, requiring adequate ventilation and handling precautions.[4]

Foundational Principles for Handling and Storage: A Proactive Approach to Purity

Given its pronounced moisture sensitivity, the successful use of 2,3-dimethoxybenzoyl chloride hinges on the rigorous exclusion of atmospheric water. This necessitates the adoption of stringent anhydrous and inert atmosphere techniques.

Storage Protocols

Proper storage is the first line of defense against degradation. Upon receipt, and for long-term storage, 2,3-dimethoxybenzoyl chloride should be kept in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon.[5][6] The container should be stored in a cool, dry place, such as a desiccator or a dry box, to minimize exposure to ambient moisture.

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert gas (Nitrogen or Argon) | Displaces air and moisture, preventing hydrolysis. |

| Temperature | Cool (refrigerated if necessary) | Reduces the rate of any potential degradation reactions. |

| Container | Tightly sealed, opaque glass | Prevents ingress of moisture and light-induced degradation. |

| Location | Desiccator or dry box | Provides a low-humidity environment. |

Essential Handling Practices

All manipulations of 2,3-dimethoxybenzoyl chloride should be performed under an inert atmosphere. The two primary methods for achieving this are the use of a glovebox or a Schlenk line.

Glassware Preparation: All glassware must be scrupulously dried before use. This is typically achieved by oven-drying at >120 °C for several hours and then cooling under a stream of dry inert gas or in a desiccator.[7]

Solvent and Reagent Purity: All solvents and other reagents used in conjunction with 2,3-dimethoxybenzoyl chloride must be anhydrous. Commercially available anhydrous solvents are often stored over molecular sieves to maintain their dryness.

Experimental Protocols: From Synthesis to Application

The following protocols are provided as a guide and should be adapted based on the specific requirements of the reaction and the available laboratory equipment.

Synthesis of 2,3-Dimethoxybenzoyl Chloride

A standard method for the preparation of 2,3-dimethoxybenzoyl chloride is the reaction of 2,3-dimethoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8]

Materials:

-

2,3-Dimethoxybenzoic acid

-

Thionyl chloride or Oxalyl chloride

-

Anhydrous toluene or dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, add 2,3-dimethoxybenzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene or DCM to the flask.

-

Catalyst Addition: Add a catalytic amount of DMF (a few drops).

-

Chlorinating Agent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl or CO, CO₂ and HCl) ceases. The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp acyl chloride C=O stretch.

-

Work-up: After the reaction is complete, carefully remove the excess chlorinating agent and solvent under reduced pressure. The crude 2,3-dimethoxybenzoyl chloride can often be used directly in the next step or purified by vacuum distillation.

Acylation of an Amine (Representative Protocol)

This protocol describes a general procedure for the N-acylation of a primary or secondary amine with 2,3-dimethoxybenzoyl chloride.

Materials:

-

2,3-Dimethoxybenzoyl chloride

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Anhydrous triethylamine (Et₃N) or pyridine

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Acyl Chloride Addition: Dissolve 2,3-dimethoxybenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Troubleshooting Common Issues

Even with careful planning, challenges can arise when working with a reagent as sensitive as 2,3-dimethoxybenzoyl chloride. The following decision-making flowchart provides a systematic approach to troubleshooting common problems.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of 2,3-dimethoxybenzoyl chloride is essential for its safe and effective use.

| Property | Value | Source |

| CAS Number | 7169-06-4 | [2][4] |

| Molecular Formula | C₉H₉ClO₃ | [2][4] |

| Molecular Weight | 200.62 g/mol | [2][4] |

| Appearance | White to off-white solid | |

| Melting Point | 54-55 °C | [1] |

| Boiling Point | 163 °C at 10 mmHg | [1] |

| Density | 1.224 g/cm³ (predicted) | [1] |

Conclusion

2,3-Dimethoxybenzoyl chloride is a powerful synthetic tool, but its utility is directly proportional to the care with which it is handled. Its pronounced moisture sensitivity demands a meticulous and proactive approach, from storage to the final work-up. By understanding the fundamental chemistry of its hydrolysis and by rigorously applying anhydrous and inert atmosphere techniques, researchers can harness the full potential of this versatile reagent. The protocols and troubleshooting guide provided herein are intended to serve as a foundation upon which to build successful and reproducible synthetic strategies, ultimately accelerating the pace of discovery in drug development and materials science.

References

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Water. [Link]

-

Chemguide. reaction between acyl chlorides and water - addition / elimination. [Link]

-

Save My Exams. Acylation Mechanism. [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

- Google Patents. A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.

-

PrepChem.com. Synthesis of 2,3-dimethylbenzoyl chloride. [Link]

Sources

- 1. 2,3-DIMETHOXY-BENZOYL CHLORIDE CAS#: 7169-06-4 [m.chemicalbook.com]

- 2. 2,3-Dimethoxybenzoyl chloride | CAS 7169-06-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 3535-37-3|3,4-Dimethoxybenzoyl chloride|BLD Pharm [bldpharm.com]

- 4. aceschem.com [aceschem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 7169-06-4|2,3-Dimethoxybenzoyl chloride|BLD Pharm [bldpharm.com]

- 7. 2,3-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: The 2,3-Dimethoxybenzoyl Group for Robust Amine Protection

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of reactive functional groups is paramount. The amine functional group, with its inherent nucleophilicity and basicity, frequently requires temporary masking to prevent unwanted side reactions. The 2,3-dimethoxybenzoyl group emerges as a valuable tool for this purpose, converting a reactive amine into a stable amide. This application note provides a comprehensive technical guide on the use of 2,3-dimethoxybenzoyl chloride as a protecting agent for primary and secondary amines, detailing its application, underlying chemical principles, and field-proven protocols for its installation and subsequent cleavage.

Core Principles and Advantages of the 2,3-Dimethoxybenzoyl Protecting Group

The protection strategy is predicated on the formation of a 2,3-dimethoxybenzamide linkage. This is achieved through the reaction of an amine with 2,3-dimethoxybenzoyl chloride, a derivative of benzoic acid.

-

Chemical Stability: The resulting amide bond is exceptionally stable due to resonance delocalization between the nitrogen lone pair and the carbonyl group. This renders the protected amine inert to a wide array of reaction conditions, including those involving non-acidic nucleophiles, bases, and many oxidizing or reducing agents.

-

Robustness: Unlike benzyl-type protecting groups (e.g., PMB, DMB), which are susceptible to oxidative cleavage or hydrogenolysis, the benzoyl amide linkage offers superior stability, making it suitable for synthetic routes where these conditions are employed.[1]

-

Controlled Cleavage: While the amide bond is robust, it can be cleaved under specific, albeit forceful, hydrolytic conditions (strong acid or base with heating).[2] This ensures the protecting group remains intact throughout a synthetic sequence until its deliberate removal is required. The electron-donating methoxy groups on the aromatic ring can subtly influence the reactivity of the carbonyl carbon, but cleavage still necessitates harsh conditions typical for benzamides.[3]

Experimental Protocols

PART A: Protection of a Primary Amine via Schotten-Baumann Conditions

This protocol details the formation of a 2,3-dimethoxybenzamide from a primary amine using 2,3-dimethoxybenzoyl chloride. The procedure is based on the well-established Schotten-Baumann reaction, which utilizes a base to neutralize the hydrogen chloride byproduct generated during the acylation.[4][5]

Safety Precautions:

-

Acyl chlorides are corrosive and react violently with water, releasing HCl gas.[6] All manipulations must be performed in a well-ventilated fume hood.[7]

-

Personal Protective Equipment (PPE), including chemical splash goggles, a lab coat, and appropriate gloves, is mandatory.[8][9]

-

The reaction can be exothermic; therefore, controlled addition of the acyl chloride is crucial.[10]

Materials and Reagents:

-

Primary amine substrate (1.0 eq)

-

2,3-Dimethoxybenzoyl chloride (1.1 - 1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Triethylamine (TEA) or Pyridine (1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Protocol:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and dissolve it in anhydrous DCM (concentration typically 0.1-0.5 M).

-

Addition of Base: Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C in an ice bath. Causality: The base is essential to scavenge the HCl produced, driving the reaction to completion. Cooling mitigates the initial exotherm upon addition of the acyl chloride.[11]

-

Acylation: Dissolve 2,3-dimethoxybenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 10-15 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (2 x volume of aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl (optional, to remove excess amine/base), saturated aqueous NaHCO₃, and finally, brine. Causality: The washing steps remove unreacted reagents, the basic catalyst, and water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(2,3-dimethoxybenzoyl) protected amine.

PART B: Deprotection via Acid-Catalyzed Hydrolysis

The cleavage of the stable benzamide bond requires forcing conditions. This protocol describes a standard method using strong aqueous acid and heat.[12]

Safety Precautions:

-

Handle concentrated acids with extreme care in a fume hood. Always add acid to water, never the reverse.

-

The reaction is performed at elevated temperatures (reflux); ensure proper condenser setup to prevent vapor release.

Materials and Reagents:

-

N-(2,3-dimethoxybenzoyl) protected amine (1.0 eq)

-

6 M Hydrochloric Acid (HCl) or 3 M Sulfuric Acid (H₂SO₄)

-

Diethyl ether or Ethyl acetate for extraction

-

10 M Sodium hydroxide (NaOH) solution for basification

-

Reflux condenser, heating mantle, round-bottom flask

Step-by-Step Protocol:

-

Reaction Setup: Place the protected amine (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Acid: Add a sufficient volume of 6 M HCl to the flask to fully suspend the substrate (typically 5-10 mL per gram of substrate).

-

Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Causality: High thermal energy is required to overcome the activation energy for the hydrolysis of the highly stable amide bond.[2]

-

Reaction Progression: Maintain the reflux for 12-48 hours. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots, neutralizing them, and analyzing the organic extract.

-

Workup - Cooling and Basification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully, add 10 M NaOH solution to basify the mixture to a pH > 12. Causality: Basification deprotonates the ammonium salt of the product amine, rendering it soluble in organic solvents for extraction.[13]

-

Extraction: Transfer the basified mixture to a separatory funnel and extract the liberated amine with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the solution over anhydrous Na₂SO₄ or K₂CO₃, filter, and concentrate under reduced pressure to obtain the crude amine.

-

Purification: The recovered amine can be further purified by distillation, recrystallization, or column chromatography as required.

Data & Workflow Visualization

Table 1: Summary of Reaction Conditions

| Process | Key Reagents | Solvent | Base | Temperature | Typical Time | Yield |

| Protection | Amine, 2,3-Dimethoxybenzoyl chloride | DCM, THF | TEA, Pyridine | 0 °C to RT | 2-16 h | >85% (Substrate dependent) |

| Deprotection (Acidic) | Protected Amide, 6 M HCl | Water | N/A (NaOH for workup) | Reflux (~100 °C) | 12-48 h | Variable (Substrate dependent) |

| Deprotection (Basic) | Protected Amide, 6 M NaOH | Water/Ethanol | NaOH | Reflux (~100 °C) | 12-48 h | Variable (Substrate dependent) |

Diagrams

Caption: Experimental workflow for amine protection.

Caption: Amide deprotection reaction mechanism.

References

-

Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Available at: [Link]

-

Epa, V. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

-

Cohen, L. A., & Jones, W. M. (1963). Stereo-electronic Effects in the Alkaline Hydrolysis of Benzamides and Benzonitriles. Journal of the American Chemical Society. Available at: [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Available at: [Link]

- Google Patents. A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.

-

Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]

-

Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

-

Roy, S., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega. Available at: [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride D3. Available at: [Link]

-

Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Available at: [Link]

-

International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): ACETYL CHLORIDE. Available at: [Link]

-

L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available at: [Link]

-

Vibzz Lab. (2021). Benzanilide : Schotten Baumann Benzoylation. YouTube. Available at: [Link]

-

The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube. Available at: [Link]

-

Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. ResearchGate. Available at: [Link]

-

Yufeng. (2024). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng Chemical. Available at: [Link]

-

LookChem. (n.d.). Cas 3535-37-3, 3,4-DIMETHOXYBENZOYL CHLORIDE. Available at: [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

-

König, G., et al. (2008). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Available at: [Link]

-

Cox, R. A. (2008). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. Available at: [Link]

-

American Chemical Society. (2024). Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. Journal of the American Chemical Society. Available at: [Link]

-

The Cynical Chemist. (2021). Schotten-Baumann Reaction and its Mechanism. YouTube. Available at: [Link]

Sources

- 1. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. download.basf.com [download.basf.com]

- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 8. carlroth.com [carlroth.com]

- 9. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. youtube.com [youtube.com]

Application Notes & Protocols: The Strategic Use of 2,3-Dimethoxybenzoyl Chloride in Modern Heterocyclic Synthesis

Abstract

This technical guide provides an in-depth exploration of 2,3-dimethoxybenzoyl chloride as a pivotal reagent in the synthesis of complex heterocyclic compounds. Moving beyond a simple recitation of procedures, this document elucidates the chemical rationale behind its application, focusing on its role in constructing pharmacologically relevant scaffolds such as benzodiazepines and quinazolinones. We present detailed, field-tested protocols, mechanistic insights, and critical safety considerations designed for researchers, medicinal chemists, and process development scientists. The strategic positioning of the methoxy groups on the benzoyl moiety significantly influences reactivity and imparts unique electronic properties, making this reagent a valuable tool for accessing novel chemical matter.

Introduction: Understanding the Reagent

2,3-Dimethoxybenzoyl chloride is an activated derivative of 2,3-dimethoxybenzoic acid, belonging to the class of acyl chlorides. Its high reactivity makes it an excellent electrophile for a variety of transformations, most notably in acylation reactions that form the cornerstone of many heterocyclic ring-closure strategies.[1] The presence of two electron-donating methoxy groups ortho and meta to the carbonyl group modulates the electrophilicity of the carbonyl carbon and can influence the conformational preferences of the resulting amide intermediates, which is a critical factor in subsequent cyclization steps.

The primary utility of 2,3-dimethoxybenzoyl chloride stems from its function as a robust acylating agent, enabling the introduction of the 2,3-dimethoxybenzoyl moiety onto nucleophilic substrates like amines and alcohols.[1] This initial acylation is typically the first step in a tandem sequence leading to the formation of a heterocyclic ring.

Physicochemical Properties and Handling

Acyl chlorides as a class are reactive, moisture-sensitive compounds.[2][3] 2,3-Dimethoxybenzoyl chloride is no exception and must be handled with appropriate care in a controlled laboratory environment.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | N/A |

| Molecular Weight | 200.62 g/mol | [4] |

| Appearance | Typically a solid or oil | [5] |

| Reactivity | Reacts violently with water; corrosive | [3][6] |

| Storage | Store under inert gas (e.g., Nitrogen) in a cool, dry, well-ventilated area away from moisture.[2][3] | N/A |

Safety Imperative: 2,3-Dimethoxybenzoyl chloride is corrosive and causes severe skin burns and eye damage.[7] It is harmful if swallowed or inhaled.[2] All manipulations must be conducted in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Avoid contact with water and other protic solvents, as the reaction is highly exothermic and releases corrosive HCl gas.

General Preparation of 2,3-Dimethoxybenzoyl Chloride

The most common and straightforward synthesis of 2,3-dimethoxybenzoyl chloride is the reaction of the parent carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[4][5] This method is efficient and generally high-yielding.

Caption: General workflow for synthesizing 2,3-dimethoxybenzoyl chloride.

Protocol 2.1: Synthesis from 2,3-Dimethoxybenzoic Acid

This protocol is adapted from standard procedures for the synthesis of benzoyl chlorides.[4][5][9]

Materials:

-

2,3-Dimethoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous toluene

-

Round-bottom flask with reflux condenser and gas outlet/drying tube

-

Heating mantle and magnetic stirrer

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution) to neutralize HCl and SO₂ byproducts. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

-

Charging the Flask: To the flask, add 2,3-dimethoxybenzoic acid (1.0 eq) and anhydrous toluene (approx. 2-3 mL per gram of acid).

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops). The DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

-

Reagent Addition: While stirring, carefully add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A vigorous evolution of gas (HCl and SO₂) will be observed.

-

Reaction: Heat the mixture to reflux (approx. 90-110 °C depending on the solvent) and maintain for 2-4 hours.[9] The completion of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal, the oily residue can be co-evaporated with additional anhydrous toluene.[9]

-

Product: The resulting 2,3-dimethoxybenzoyl chloride is typically obtained as an oil or low-melting solid and is often used in the next step without further purification.[5]

Application in Heterocyclic Synthesis: The Benzodiazepine Scaffold

Benzodiazepines are a critical class of psychoactive drugs, and their synthesis is of paramount importance in medicinal chemistry.[10] The 2,3-benzodiazepine scaffold, in particular, has been explored for its activity as a noncompetitive AMPA receptor antagonist.[10][11] 2,3-Dimethoxybenzoyl chloride can be used to construct derivatives of this family. The general strategy involves the acylation of an appropriate amino-substituted precursor followed by an acid-catalyzed intramolecular cyclization.

Caption: Two-step synthesis of a 2,3-benzodiazepine scaffold.

Protocol 3.1: Synthesis of a 7-Chloro-5-phenyl-1-(2,3-dimethoxybenzoyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one Derivative (Conceptual)

This protocol is a conceptualized example based on well-established benzodiazepine syntheses, illustrating the use of 2,3-dimethoxybenzoyl chloride.

Part A: Acylation

-

Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (1.0 eq) in a suitable anhydrous solvent such as THF or pyridine.

-

Base: If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.2 eq) to act as an acid scavenger.

-

Acylation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2,3-dimethoxybenzoyl chloride (1.1 eq) in the same anhydrous solvent. The causality here is critical: slow addition at low temperature controls the exothermic reaction and minimizes side products.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide is often purified by column chromatography or recrystallization.

Part B: Cyclization (if applicable to a different precursor)

Note: The above example involves N-acylation of a pre-formed benzodiazepine. For a de novo synthesis, one would typically start with a 2-aminobenzophenone, perform the N-acylation with 2,3-dimethoxybenzoyl chloride, and then proceed with a subsequent cyclization step to form the seven-membered ring.

Application in Heterocyclic Synthesis: The Quinazolinone Scaffold

Quinazolinones are another class of heterocycles with a broad spectrum of biological activities, including hypnotic, sedative, and anti-inflammatory effects.[12] A common synthetic route involves the reaction of an anthranilic acid derivative with an acyl chloride to form an N-acylanthranilic acid, which is then cyclized.[13]

Protocol 4.1: Synthesis of 2-(2,3-Dimethoxyphenyl)-4H-3,1-benzoxazin-4-one

The benzoxazinone is a stable intermediate that can be readily converted to a variety of quinazolinones by reacting it with different amines.[13]

Materials:

-

Anthranilic acid

-

2,3-Dimethoxybenzoyl chloride

-

Anhydrous pyridine

-

Round-bottom flask

Procedure:

-

Setup: In a fume hood, dissolve anthranilic acid (1.0 eq) in anhydrous pyridine. Pyridine serves as both the solvent and the base to neutralize the generated HCl.

-

Acylation: Cool the solution to 0 °C. Add 2,3-dimethoxybenzoyl chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The initial product is the N-(2,3-dimethoxybenzoyl)anthranilic acid.

-

Cyclization: To induce cyclization to the benzoxazinone, gently heat the reaction mixture or add a dehydrating agent like acetic anhydride.[13]

-

Isolation: Pour the reaction mixture into ice-water. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove pyridine hydrochloride, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol.

| Reaction Stage | Key Reagents | Rationale | Typical Yield |

| Acylation | Anthranilic Acid, 2,3-Dimethoxybenzoyl Chloride, Pyridine | Pyridine acts as a catalyst and acid scavenger, driving the acylation forward. | N/A |

| Cyclization | N-Acylanthranilic Acid, Heat/Dehydrating Agent | Intramolecular condensation via loss of water to form the stable six-membered benzoxazinone ring. | >80% |

| Aminolysis | Benzoxazinone, Primary Amine (e.g., Aniline) | The amine attacks the carbonyl, leading to ring-opening and subsequent re-closure to the quinazolinone. | Variable |

Conclusion

2,3-Dimethoxybenzoyl chloride is a versatile and highly effective reagent for the synthesis of nitrogen- and oxygen-containing heterocycles. Its utility is demonstrated in the construction of complex and biologically relevant scaffolds like benzodiazepines and quinazolinones. The protocols and mechanistic discussions provided herein serve as a practical guide for researchers. Proper understanding of the reagent's reactivity, adherence to strict anhydrous conditions, and rigorous safety protocols are paramount for successful and reproducible outcomes in the laboratory.

References

-

PrepChem.com . Synthesis of 2,3-dimethylbenzoyl chloride. Retrieved from [Link]

- Google Patents. US20090312544A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.

-

MDPI . (2023). Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. Retrieved from [Link]

-

PrepChem.com . Synthesis of 3,5-dimethoxybenzoyl chloride. Retrieved from [Link]

-

PMC . (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Retrieved from [Link]

- Google Patents. A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.

- Google Patents. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.

-

ResearchGate . Friedel–Crafts acylation and alkylation reactions. Retrieved from [Link]

- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

- Google Patents. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof.

-

Reddit . r/OrganicChemistry - 2-aminobenzoyl chloride IR. Retrieved from [Link]

-

PMC - NIH . Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. . The Crucial Role of Benzoyl Chloride in Modern Chemical Synthesis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Synthesis routes of 3,4-Dimethoxybenzoyl chloride [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. prepchem.com [prepchem.com]

- 10. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]

- 13. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Mechanism & Optimization of 2,3-Dimethoxybenzoyl Chloride Reactions

Abstract

2,3-Dimethoxybenzoyl chloride (2,3-DMBC) is a critical electrophilic building block used in the synthesis of siderophore mimetics (enterobactin analogues), isoquinoline alkaloids , and dopamine D2/D3 receptor antagonists .[1] Unlike its para-substituted counterparts (e.g., 3,4-dimethoxybenzoyl chloride used in Itopride synthesis), 2,3-DMBC presents unique reactivity challenges due to the ortho-effect .[1] The 2-methoxy substituent imposes steric hindrance and electronic deactivation, often leading to sluggish kinetics or competitive hydrolysis.[1] This guide provides a mechanistic breakdown and a robust, self-validating protocol for high-yield amidation.

Part 1: Mechanistic Insight[1]

The Ortho-Effect and Electrophilicity

The reactivity of 2,3-DMBC is defined by the competition between inductive withdrawal and resonance donation, complicated by steric bulk.[1]

-

Electronic Deactivation: The methoxy groups (-OCH₃) are strong Electron Donating Groups (EDG) via resonance.[1] They donate electron density into the benzene ring, which is conjugated with the carbonyl carbon. This reduces the partial positive charge (

) on the carbonyl carbon, making it a weaker electrophile compared to unsubstituted benzoyl chloride. -

Steric Hindrance (The 2-Position): The methoxy group at the 2-position (ortho) creates a significant steric barrier.[1] During the rate-determining step—the formation of the tetrahedral intermediate—the incoming nucleophile must navigate this steric bulk.[1] This increases the activation energy (

) and slows the reaction rate.[1]

Reaction Pathway: Nucleophilic Acyl Substitution

The reaction follows an addition-elimination mechanism (

-

Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon.[1] Crucial Note: In 2,3-DMBC, this step is slower than in 3,4-isomers due to the ortho-methoxy clash.[1]

-

Tetrahedral Intermediate: A transient, high-energy alkoxide intermediate forms.[1]

-

Elimination: The carbonyl

-bond reforms, expelling the chloride ion (good leaving group).[1] -

Deprotonation: The base (e.g., Triethylamine) scavenges the proton to form the final amide.

Mechanistic Visualization

The following diagram illustrates the reaction coordinate and the specific steric interference of the 2-OMe group.

Caption: Figure 1. Reaction pathway highlighting the rate-limiting formation of the sterically crowded tetrahedral intermediate.

Part 2: Key Application – Pharmacophore Synthesis

While 3,4-dimethoxybenzoyl chloride is famous for Itopride , the 2,3-isomer is essential for synthesizing "privileged scaffolds" in medicinal chemistry, particularly substituted benzamides investigated for antipsychotic activity (similar to Sulpiride analogs) and iron-chelating siderophores .[1]

Case Study: Synthesis of N-Substituted-2,3-Dimethoxybenzamide

This workflow ensures high fidelity synthesis of a library of benzamides, minimizing the formation of the symmetric anhydride impurity (a common side product when moisture is present).[1]

Caption: Figure 2. Optimized workflow for converting 2,3-dimethoxybenzoic acid to the amide via the acid chloride.

Part 3: Experimental Protocols

Standard Operating Procedure (SOP): Anhydrous Amidation

Objective: Synthesis of N-benzyl-2,3-dimethoxybenzamide (Model Reaction).

Materials:

-

2,3-Dimethoxybenzoyl chloride (1.0 equiv) [CAS: 7169-06-4][1]

-

Benzylamine (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Dichloromethane (DCM) (Anhydrous, 10 mL/g)

-

1M HCl, Sat. NaHCO₃, Brine.

Protocol:

-

Preparation of Nucleophile:

-

In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Benzylamine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath. Rationale: Controlling the exotherm is crucial to prevent side reactions, even with the deactivated electrophile.

-

-

Addition of Electrophile:

-

Reaction Maintenance:

-

Work-up (The "Self-Validating" Step):

-

Acid Wash: Transfer to a separatory funnel.[1] Wash with 1M HCl (2x).[1] Purpose: This protonates and removes any unreacted amine and the TEA.[1]

-

Base Wash: Wash with Saturated NaHCO₃ (2x).[1] Purpose: This removes any hydrolyzed 2,3-dimethoxybenzoic acid.[1]

-

Drying: Wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.[1]

-

Data Summary: Solvent & Base Compatibility

| Parameter | Recommended | Avoid | Reason |

| Solvent | DCM, THF, EtOAc | Water, Alcohols | 2,3-DMBC hydrolyzes rapidly in protic solvents.[1] |

| Base | TEA, DIPEA, Pyridine | NaOH (aq), KOH | Aqueous bases promote hydrolysis over amidation (Schotten-Baumann is risky for this substrate).[1] |

| Temp | 0°C → RT | >50°C | Higher temps increase anhydride formation and degradation.[1] |

Part 4: Troubleshooting & Quality Control[1]

Common Impurities[1]

| Impurity | Origin | Solution |

| 2,3-Dimethoxybenzoic Acid | Hydrolysis due to wet solvent or atmospheric moisture.[1] | Ensure anhydrous DCM.[1] Wash organic layer with Sat.[1] NaHCO₃ (Acid moves to aqueous layer).[1] |

| Symmetric Anhydride | Reaction of acid chloride with hydrolyzed acid (1:1 stoichiometry error).[1] | Use slight excess of amine (1.1 equiv).[1] Avoid heating the acid chloride before addition.[1] |

| Unreacted Amine | Slow kinetics due to steric hindrance.[1] | Increase reaction time to 6h or use DMAP (5 mol%) as a nucleophilic catalyst. |

Handling & Safety[1][2]

-

Corrosivity: 2,3-DMBC is corrosive (Category 1B).[1] Causes severe skin burns and eye damage.[1]

-

Lachrymator: Handle only in a fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General Mechanism of Nucleophilic Acyl Substitution).[1]

-

Meyers, A. I., & Flanagan, M. E. (1998). 2,3-Dimethoxybenzoyl Chloride Synthesis via Thionyl Chloride.[1][2][3] Organic Syntheses, 75, 12. (Detailed synthesis of the acid chloride precursor).

-

BenchChem. (2025).[1][4] Synthesis of Dimethoxybenzamide Derivatives: Technical Protocols. (General amidation conditions). [1]

-

PubChem. (n.d.).[1] 2,3-Dimethoxybenzoyl chloride Compound Summary. National Library of Medicine.[1] (Safety and Physical Data). [1]

-

Guitart, X., et al. (2004). Synthesis of tetrahydroisoquinolinyl benzamides as ligands for sigma receptors. Psychopharmacology, 174, 301-312.[1][5] (Application of 2,3-DMBC in drug discovery).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for N-Acylation with 2,3-Dimethoxybenzoyl Chloride

[1]

Abstract & Strategic Overview

The 2,3-dimethoxybenzoyl moiety is a privileged pharmacophore in medicinal chemistry, frequently appearing in dopamine receptor antagonists (e.g., substituted benzamides) and other CNS-active agents.[1] Its introduction via 2,3-dimethoxybenzoyl chloride requires specific attention to electronic and steric factors.[1] Unlike simple benzoyl chloride, the electron-donating methoxy groups at the 2- and 3-positions reduce the electrophilicity of the carbonyl carbon, potentially slowing reaction rates.[1] Furthermore, the ortho-methoxy group introduces moderate steric hindrance.[1]

This guide details a robust, field-proven protocol for N-acylation using 2,3-dimethoxybenzoyl chloride.[1] We prioritize Method A (Anhydrous/Organic Base) for small-to-medium scale drug discovery due to its high reliability and ease of purification.[1] Method B (Schotten-Baumann) is provided as a scalable, greener alternative for water-tolerant amines.[1]

Chemical Mechanism & Rationale[2][3][4]

The reaction proceeds via a nucleophilic acyl substitution (Addition-Elimination) mechanism.[1]

-

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the acid chloride.[2][3]

-

Tetrahedral Intermediate: A transient alkoxide intermediate forms.

-

Elimination: The chloride ion is expelled, reforming the carbonyl bond.[2]

-

Deprotonation: The base removes the proton from the nitrogen to generate the neutral amide.

Critical Insight: The 2-methoxy substituent provides a "field effect" and steric bulk that protects the carbonyl from nucleophilic attack compared to unsubstituted benzoyl chloride. Therefore, the use of a nucleophilic catalyst (DMAP) is highly recommended to accelerate the formation of the active N-acylpyridinium intermediate.

Visualization: Reaction Mechanism[2][3][6][7]

Caption: Step-wise mechanism of N-acylation. The base neutralizes the HCl by-product to drive equilibrium.[1]

Reagents & Equipment

Essential Reagents

-

Substrate: Primary or Secondary Amine (1.0 equiv).

-

Reagent: 2,3-Dimethoxybenzoyl chloride (1.1 – 1.2 equiv).[1]

-

Note: This reagent is moisture-sensitive.[1] Store under inert gas. If the solid has hydrolyzed to the acid (white crust), recrystallize or distill before use.

-

-

Solvent: Dichloromethane (DCM) (Anhydrous) or Tetrahydrofuran (THF).[1]

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv).[1]

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 – 0.1 equiv) – Critical for sterically hindered or electron-rich acid chlorides.[1]

Equipment

-

Round-bottom flask (oven-dried).

-

Magnetic stir bar.

-

Inert gas line (Nitrogen or Argon).

-

Addition funnel or syringe pump (for exothermic control).

-

Ice-water bath.[1]

Experimental Protocol

Method A: Anhydrous Conditions (Preferred for Drug Discovery)

Best for: Complex amines, acid-sensitive substrates, and maximizing yield.[1]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Solvation: Dissolve the Amine (1.0 equiv) in anhydrous DCM (concentration ~0.1 M to 0.2 M).

-

Base Addition: Add TEA or DIPEA (1.5 equiv).

-